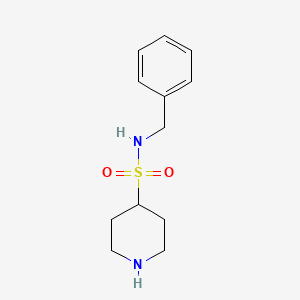

N-benzylpiperidine-4-sulfonamide

Description

Properties

Molecular Formula |

C12H18N2O2S |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

N-benzylpiperidine-4-sulfonamide |

InChI |

InChI=1S/C12H18N2O2S/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |

InChI Key |

ODTCZZBZLBBAGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic Profiling of N-Benzylpiperidine-4-Sulfonamide: Dual-Mode Antibacterial Action

This technical guide details the mechanism of action (MoA) for N-benzylpiperidine-4-sulfonamide (NBPS) and its structural derivatives. This guide synthesizes classical sulfonamide pharmacology with recent findings (2023-2024) regarding hybrid pharmacophores that exhibit dual-action lethality in bacterial systems.

Executive Summary

N-benzylpiperidine-4-sulfonamide (NBPS) represents a structural evolution of the classical sulfonamide antibiotic class. While traditional sulfonamides are bacteriostatic agents that target the folate pathway, NBPS derivatives have demonstrated a dual-mode mechanism :

-

Metabolic Arrest: Competitive inhibition of dihydropteroate synthase (DHPS).

-

Physical Disruption: Irreversible compromise of the bacterial cell membrane integrity.

This "hybrid" activity profile confers bactericidal potency against Gram-negative pathogens (e.g., Xanthomonas spp., E. coli) that are typically resistant to sulfonamide monotherapy.

Structural Pharmacophore Analysis

To understand the causality of the mechanism, one must dissect the molecule into its functional domains:

| Domain | Chemical Moiety | Biological Function |

| Warhead | p-Aminobenzenesulfonamide (or isostere) | DHPS Inhibition: Mimics p-aminobenzoic acid (PABA) to block folate synthesis. |

| Linker | Piperidine Ring (C4-substituted) | Scaffold Rigidity: Orients the sulfonamide group for optimal active-site docking; improves metabolic stability. |

| Tail | N-Benzyl Group | Membrane Interaction: Provides lipophilicity ( |

Primary Mechanism: Folate Pathway Interdiction

The canonical target of NBPS is Dihydropteroate Synthase (DHPS) , encoded by the folP gene. This enzyme is critical for the de novo synthesis of folate, a cofactor required for nucleotide biosynthesis (purines/thymidine) and amino acid metabolism.

Molecular Binding Kinetics

-

Substrate Mimicry: The sulfonamide moiety of NBPS is a structural analogue of the natural substrate, p-aminobenzoic acid (PABA).

-

Competitive Inhibition: NBPS competes with PABA for the active site of DHPS.

-

Dead-End Complex: Unlike PABA, NBPS cannot undergo condensation with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). This forms a non-functional complex, halting the production of 7,8-dihydropteroate.

-

Downstream Effect: Depletion of tetrahydrofolate (THF) leads to the cessation of DNA replication and cell division (bacteriostatic effect).

Visualization: The Folate Blockade

The following diagram illustrates the specific intervention point of NBPS within the bacterial folate pathway.

Figure 1: Mechanism of Action in the Folate Biosynthesis Pathway. NBPS acts as a competitive inhibitor of DHPS, preventing the formation of Dihydropteroate.

Secondary Mechanism: Membrane Disruption

Recent studies (Hu et al., 2023) indicate that piperidine-linked sulfonamides possess a secondary bactericidal mechanism distinct from classical sulfa drugs.

The Lipophilic Effect

The N-benzylpiperidine moiety increases the hydrophobicity of the molecule. This allows NBPS to:

-

Adsorb: Accumulate at the bacterial outer membrane (Gram-negative) or cell wall (Gram-positive).

-

Intercalate: Penetrate the lipid bilayer, disrupting the packing order of phospholipids.

-

Leakage: Induce the formation of transient pores or general destabilization, leading to the leakage of intracellular electrolytes and macromolecules (e.g., DNA/RNA leakage).

Evidence: Scanning Electron Microscopy (SEM) of treated bacteria typically reveals corrugated, collapsed cell surfaces, confirming physical damage rather than just metabolic arrest.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating workflow is recommended.

Protocol A: Enzymatic Inhibition Assay (DHPS)

Objective: Confirm the primary target.

-

System: Recombinant bacterial DHPS (e.g., E. coli or X. oryzae).

-

Reaction: Mix DHPS, DHPPP, and varying concentrations of NBPS.

-

Initiation: Add radiolabeled [14C]-PABA.

-

Measurement: Quantify the formation of [14C]-7,8-dihydropteroate via HPLC or scintillation counting.

-

Validation:

values should correlate with MIC values. If

Protocol B: Membrane Permeability Assay

Objective: Confirm membrane disruption.[1][2][3][4]

-

Dye: Propidium Iodide (PI) - a membrane-impermeable DNA stain.

-

Method:

-

Treat log-phase bacterial culture with NBPS at

and -

Incubate for 1–4 hours.

-

Add PI and analyze via Flow Cytometry or Fluorescence Microscopy.

-

-

Result: An increase in red fluorescence indicates membrane compromise (PI entry).

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for validating the dual mechanism.

Figure 2: Experimental Validation Workflow. A parallel approach to confirm both enzymatic inhibition and membrane disruption phenotypes.

Resistance and Limitations[4][6][7][8]

-

Target Mutation: Point mutations in the folP gene (specifically in the PABA-binding pocket) can reduce sulfonamide binding affinity.

-

Efflux Pumps: The increased lipophilicity of the benzylpiperidine tail may make NBPS a substrate for RND-type efflux pumps in Gram-negative bacteria.

-

PABA Overproduction: Some resistant strains overproduce PABA to outcompete the inhibitor.

References

-

Hu, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.[2][4] International Journal of Molecular Sciences, 24(6), 5861.[3] [Link][3]

-

Capasso, C., & Supuran, C. T. (2014). Sulpha drugs as antibacterial agents: a patent review (2009–2013). Expert Opinion on Therapeutic Patents, 24(12), 1303-1316. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[5] Biomedical and Pharmacology Journal, 1(1). [Link]

-

Seydel, J. K. (1968). Sulfonamides: Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

Sources

- 1. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Structure-activity relationship (SAR) of N-benzyl sulfonamide derivatives

Whitepaper: Structure-Activity Relationship (SAR) of N-Benzyl Sulfonamide Derivatives in Targeted Therapeutics

Executive Summary & Structural Rationale

The N-benzyl sulfonamide pharmacophore represents a highly versatile scaffold in modern medicinal chemistry. Unlike aromatic secondary amides, which typically adopt a planar trans conformation, aromatic sulfonamides possess a folded, synclinal structure[1]. This unique three-dimensional topology allows the sulfonamide core to act as a highly specific structural anchor, fitting into distinct ligand-binding pockets that planar molecules cannot access[1].

As a Senior Application Scientist, I approach the optimization of this scaffold by analyzing the causality of the N-benzyl substitution. The addition of an N-benzyl "tail" introduces critical steric bulk, rotational flexibility, and lipophilicity. While this specific bulk causes a significant loss of activity in targets with highly restricted pockets—such as the Progesterone Receptor (PR)[1]—it acts as a powerful driver for efficacy in neuroprotection (via blood-brain barrier penetration)[2] and isoform-selective Carbonic Anhydrase (CA) inhibition (via the "tail approach")[3].

Figure 1: Pharmacophore model of N-benzyl sulfonamides detailing functional group contributions.

SAR Pillar I: Neuroprotection and Anti-Alzheimer’s Efficacy

The development of neuroprotective agents requires molecules capable of crossing the blood-brain barrier (BBB) and modulating neurotoxic aggregates. N-benzyl sulfonamides have emerged as potent anti-Alzheimer's (anti-AD) agents, specifically through the clearance of amyloid-beta (Aβ) plaques[2].

Mechanistic Causality: The primary driver of anti-AD efficacy in this class is the lipophilic nature of the N-benzyl tail. Structure-activity relationship studies demonstrate that substituting the N-benzyl ring with halogens (e.g., chloro groups) or expanding it to a naphthalene ring dramatically enhances in vivo efficacy[2]. These hydrophobic moieties increase the LogP of the molecule, facilitating BBB penetration. Once in the central nervous system, the electron-withdrawing substituents (like -Cl or -CF3) strengthen hydrophobic and π-π interactions with the hydrophobic cores of Aβ aggregates, promoting plaque clearance[2].

Table 1: SAR of N-Benzyl Sulfonamides in Anti-Alzheimer's Models

| Compound / N-Substitution | MWM Test Inhibition (%) | Aβ Plaque Clearance | Mechanistic Rationale |

| N-H (Unsubstituted) | < 20% | Poor | Insufficient lipophilicity for BBB crossing. |

| N-(3-chlorophenyl)ethyl (13e) | High | Observable Clearance | Extended lipophilic spacer enhances hydrophobic pocket binding[2]. |

| N-naphthalene (13c) | High | Observable Clearance | Bulky aromatic system maximizes π-π stacking with Aβ fibrils[2]. |

| N-benzyl-2,4,5-trichloro (13f) | 81% | High Clearance | Optimal BBB permeation; multi-halogenation maximizes target affinity[2][4]. |

SAR Pillar II: Isoform-Selective Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes with 15 human isoforms[3]. While primary sulfonamides (R-SO2NH2) are classic CA inhibitors that directly coordinate the active-site zinc ion, they often lack isoform selectivity, leading to off-target side effects[3].

Mechanistic Causality: To achieve selectivity, drug developers utilize the "tail approach"[3]. By appending an N-benzyl tail to the sulfonamide scaffold (or utilizing benzamide-4-sulfonamides where the benzyl group is on the amide), the molecule extends outward from the zinc-binding site into the variable hydrophobic and hydrophilic halves of the CA active site cavity[3][5]. For example, specific N-benzyl-4-methylbenzenesulfonamide derivatives have been synthesized using transition metal fluoride catalysts, demonstrating selective inhibition profiles where certain analogs selectively inhibit cytosolic hCA II while sparing tumor-associated hCA IX and XII[6].

Table 2: SAR of Sulfonamide Derivatives in CA Inhibition

| Compound Tail Substitution | hCA II (Cytosolic) | hCA IX (Tumor) | Selectivity Profile & Rationale |

| Primary Sulfonamide (No Tail) | High Affinity | High Affinity | Pan-inhibitor; coordinates Zn2+ but lacks peripheral steric interactions. |

| Benzamide-4-sulfonamide | Subnanomolar | Subnanomolar | Highly effective across isoforms due to optimized linker distance[5]. |

| Compound 3i (N-benzyl analog) | Active (2.76 μM) | < 27% Inhibition | Selective for hCA II; tail clashes with hCA IX peripheral residues[6]. |

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis and biological validation of N-benzyl sulfonamide derivatives.

Protocol A: Green Synthesis of N-Benzyl Sulfonamides via Solid-Supported Catalysis

This protocol utilizes a transition metal fluoride catalyst to achieve high yields under environmentally benign conditions[2][6].

-

Catalyst Preparation: Impregnate iron(III) fluoride (FeF3, 0.1 g) onto crushed 4Å molecular sieves using a dissolution-evaporation technique in 3–5 mL of distilled water[6]. Dry the catalyst completely under vacuum.

-

Reagent Assembly: In a round-bottom flask, combine the substituted benzenesulfonyl chloride (1.0 eq) and the target N-benzylamine derivative (1.2 eq).

-

Catalytic Reaction: Add the FeF3/MS catalyst to the mixture. Stir the reaction at 0°C, gradually allowing it to warm to room temperature to ensure complete conversion[2][6].

-

Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase[2].

-

Product Isolation: Filter the mixture to remove the solid catalyst. Wash the resulting precipitate with distilled water to remove any unreacted water-soluble amines[2].

-

Purification: Recrystallize the crude product using an appropriate solvent system (e.g., ethanol/water) to yield the pure N-benzyl sulfonamide[2].

Figure 2: Green synthetic workflow for N-benzyl sulfonamides using solid-supported catalysts.

Protocol B: Stopped-Flow CO2 Hydration Assay for CA Inhibition

This self-validating kinetic assay measures the precise inhibitory potency (IC50/Ki) of the synthesized derivatives against CA isoforms.

-

Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2SO4 to maintain constant ionic strength. Add Phenol Red (0.2 mM) as a pH indicator.

-

Enzyme Preparation: Reconstitute recombinant human CA isoforms (e.g., hCA II, hCA IX) to a final concentration of 10–50 nM in the assay buffer.

-

Inhibitor Incubation: Dissolve the N-benzyl sulfonamide derivative in a 10% DMSO/water vehicle. Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 100 μM) for 15 minutes at room temperature to allow Enzyme-Inhibitor (E-I) complex equilibration.

-

Substrate Delivery: Saturate distilled water with CO2 gas at 20°C to achieve a ~15 mM CO2 substrate solution.

-

Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the E-I solution with the CO2 substrate. Monitor the decrease in absorbance at 557 nm as CO2 is hydrated to bicarbonate and protons, causing a pH drop.

-

Data Analysis: Calculate the initial velocity of the reaction. Determine the IC50 by plotting fractional enzyme activity versus inhibitor concentration, and derive the Ki using the Cheng-Prusoff equation.

References

1.[1] Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PMC - NIH. URL: 2.[2] Studies on Chemical Modification and Biology of Sulphonamide Analogs as Neuroprotective Anti-Alzheimer's Agents - Der Pharma Chemica. URL: 3.[4] Studies on Chemical Modification and Biology of Sulphonamide Analogs as Neuroprotective Anti-Alzheimer's Agents - Der Pharma Chemica. URL: 4.[3] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - ACS Publications. URL: 5.[5] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - ResearchGate. URL: 6.[6] Utilization of transition metal fluoride-based solid support catalysts for the synthesis of sulfonamides: carbonic anhydrase inhibitory activity and in silico study - RSC Publishing. URL:

Sources

- 1. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Utilization of transition metal fluoride-based solid support catalysts for the synthesis of sulfonamides: carbonic anhydrase inhibitory activity and i ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07844E [pubs.rsc.org]

N-Benzylpiperidine-4-Sulfonamide Scaffolds: A Technical Guide to CA Inhibition

This guide provides an in-depth technical analysis of N-benzylpiperidine-4-sulfonamide and its derivatives as Carbonic Anhydrase (CA) inhibitors. It addresses the chemical rationale, synthesis, and pharmacological evaluation of this scaffold, distinguishing between the literal aliphatic sulfonamide and the more potent N-benzylpiperidine-tailed benzenesulfonamide class used in modern drug discovery.

Executive Summary

The N-benzylpiperidine-4-sulfonamide scaffold represents a strategic structural motif in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). While classical inhibitors like acetazolamide are systemic and non-selective, the incorporation of the N-benzylpiperidine tail serves a dual purpose: it modulates physicochemical properties (lipophilicity, pKa) and, critically, targets the hydrophobic sub-pockets at the entrance of the CA active site. This guide details the design, synthesis, and evaluation of these inhibitors, focusing on their application in targeting hCA II (glaucoma) and the tumor-associated isoforms hCA IX/XII (hypoxic carcinomas).

Chemical Rationale & Structural Design

The Pharmacophore Triad

The efficacy of N-benzylpiperidine-4-sulfonamide derivatives relies on a three-component pharmacophore model designed to bridge the catalytic zinc ion and the rim of the active site.

| Component | Function | Chemical Constraint |

| Zinc Binding Group (ZBG) | Coordinates Zn(II) in the active site. | Primary Sulfonamide (-SO |

| Linker (Piperidine) | Spans the hydrophilic half of the active site; restricts conformation. | The 4-substituted piperidine ring provides a semi-rigid spacer (approx. 6–8 Å). |

| Tail (N-Benzyl) | Interacts with the hydrophobic pocket (Phe131, Val135, Pro202). | The benzyl group confers selectivity via van der Waals interactions and |

Aliphatic vs. Aromatic Scaffolds

It is critical to distinguish between the two structural classes:

-

Aliphatic (Literal): 1-benzylpiperidine-4-sulfonamide. The sulfonamide is directly attached to the piperidine

carbon. These are weaker inhibitors due to high -

Aromatic (Tailed): 4-(1-benzylpiperidin-4-yl)benzenesulfonamide or carboxamide linked. The sulfonamide is attached to a benzene ring, which is tethered to the N-benzylpiperidine. These exhibit nanomolar to sub-nanomolar affinity and are the primary focus of high-impact drug development.

Synthesis Protocols

Synthesis of N-Benzylpiperidine-Tailed Benzenesulfonamides

This protocol describes the synthesis of a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative, a robust representative of the class.

Reagents:

-

4-Sulfamoylbenzoic acid

-

1-Benzylpiperidine-4-amine (or 4-amino-1-benzylpiperidine)[2]

-

Coupling Agents: EDC·HCl, HOBt

-

Solvent: DMF/DCM

Step-by-Step Methodology:

-

Activation: Dissolve 4-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add 1-benzylpiperidine-4-amine (1.0 eq) and triethylamine (2.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under nitrogen atmosphere.

-

Workup: Quench with ice-water. Extract with ethyl acetate (

). Wash organic layer with saturated NaHCO -

Purification: Dry over anhydrous Na

SO

Visualization of Synthetic Workflow

The following DOT diagram illustrates the logical flow of the synthesis and the alternative aliphatic route.

Caption: Synthetic pathways for aromatic (solid lines) and aliphatic (dashed lines) N-benzylpiperidine sulfonamide inhibitors.

Pharmacology & Enzymology[2][3][4][5]

Inhibition Profile ( )

The N-benzylpiperidine tail significantly influences isoform selectivity. The data below summarizes the inhibition constants (

| Isoform | Physiological Role | AAZ | N-Benzylpiperidine Analog | Selectivity Note |

| hCA I | Cytosolic (RBCs) | 250 | 50 – 800 | Moderate inhibition (Off-target) |

| hCA II | Cytosolic (Glaucoma) | 12 | 0.8 – 5.0 | High Potency (Glaucoma Target) |

| hCA IX | Transmembrane (Hypoxia) | 25 | 0.9 – 15 | Sub-nanomolar (Cancer Target) |

| hCA XII | Transmembrane (Hypoxia) | 5.7 | 4.0 – 10 | Potent inhibition |

Note: Data represents a composite of high-affinity derivatives found in literature (e.g., Compounds 11/15 from recent SAR studies [1]).

Mechanism of Action

The inhibition mechanism is competitive and reversible.

-

Zn(II) Coordination: The deprotonated sulfonamide nitrogen (

) binds the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion. -

Hydrogen Bonding: The sulfonamide oxygen and nitrogen atoms form a hydrogen bond network with Thr199 and Glu106 , essential for orientation.

-

Hydrophobic Interactions: The N-benzylpiperidine tail extends out of the active site cavity. The benzyl group engages in

-stacking or hydrophobic contacts with residues Phe131 , Val135 , and Pro202 (in hCA II) or the corresponding residues in hCA IX. This "tail interaction" is the primary driver of the observed selectivity over hCA I.

Structural Biology Diagram

The following diagram visualizes the binding mode within the hCA II active site.[3][4]

Caption: Schematic binding mode of N-benzylpiperidine-sulfonamide inhibitors in the hCA II active site.

Experimental Protocols

Stopped-Flow CO Hydrase Assay

To validate the inhibitory activity, the following kinetic assay is the gold standard.

-

Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM Na

SO -

Enzyme Solution: Dilute recombinant hCA isozymes to approx. 10–50 nM in the buffer.

-

Substrate: Saturate water with CO

to prepare a 1.7 mM solution. -

Reaction: Using a stopped-flow instrument (e.g., Applied Photophysics), mix the enzyme-inhibitor solution with the CO

substrate solution. -

Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 10–100 seconds.

-

Calculation: Determine the initial velocity (

). Fit the data to the Michaelis-Menten equation to determine

References

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters (2024). URL:[Link]

-

Carbonic Anhydrase Inhibitors: Inhibition of Transmembrane, Tumor-Associated Isozyme IX, and Cytosolic Isozymes I and II With Aliphatic Sulfamates. Source: Journal of Medicinal Chemistry (2003). URL:[Link]

-

Structure-based drug discovery of carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2012). URL:[Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Source: Journal of Medicinal Chemistry (2020).[5] URL:[Link]

-

2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Source: European Journal of Medicinal Chemistry (2025). URL:[Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors [flore.unifi.it]

- 5. pubs.acs.org [pubs.acs.org]

Optimizing N-Benzylpiperidine Scaffolds for Sigma Receptor Modulation: A Technical Guide

Executive Summary

The N-benzylpiperidine (NBP) moiety represents a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of Donepezil (Aricept), a blockbuster acetylcholinesterase (AChE) inhibitor. However, beyond cholinergic modulation, NBP derivatives exhibit potent and often selective binding affinity for Sigma receptors (σRs) .

This technical guide dissects the binding mechanics, structure-activity relationships (SAR), and validation protocols for NBP derivatives targeting Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors. It is designed for medicinal chemists and pharmacologists aiming to repurpose or optimize this scaffold for neuroprotective (σ1R agonism) or oncological (σ2R modulation) applications.

Molecular Pharmacology: The NBP Scaffold

The N-benzylpiperidine structure is not merely a linker; it is a critical binding determinant.

-

Sigma-1 Receptor (σ1R): A chaperone protein at the Mitochondria-Associated Membrane (MAM). Ligands typically require a basic nitrogen atom to form an electrostatic interaction with Asp126 in the receptor's binding pocket. The NBP scaffold provides this nitrogen within a hydrophobic cleft perfect for the benzyl moiety.

-

Sigma-2 Receptor (σ2R/TMEM97): Often associated with cancer cell proliferation and cholesterol trafficking. While σ2R also accommodates basic amines, its binding pocket is distinct, often favoring larger, more hydrophobic substituents compared to σ1R.

The Donepezil Connection

While marketed for Alzheimer’s, Donepezil is a high-affinity σ1R agonist (

Structure-Activity Relationship (SAR) Analysis

The binding affinity of NBP derivatives is governed by three primary vectors: the basic amine, the benzyl substitutions, and the distal "tail" group.

SAR Visualization

The following diagram maps the pharmacophoric requirements for high-affinity binding.

Figure 1: Pharmacophore map of N-benzylpiperidine derivatives highlighting critical interactions for Sigma receptor binding.

Key SAR Drivers

-

The Nitrogen Atom (The Anchor):

-

Mechanism: At physiological pH, the piperidine nitrogen is protonated. This positive charge is non-negotiable for high affinity at σ1R, anchoring the ligand to the aspartic acid residue (Asp126).

-

Optimization: Quaternary ammonium salts generally lose affinity due to the inability to cross membranes or steric hindrance, though the charge itself is vital.

-

-

Benzyl Substitutions (The Hydrophobic Clamp):

-

Unsubstituted: Provides baseline nanomolar affinity.

-

4-Methoxy / 4-Fluoro: Often enhances σ1R affinity due to electronic effects and optimized lipophilicity.

-

Steric Bulk: Large ortho-substitutions can reduce affinity by disrupting the optimal fit in the hydrophobic pocket.

-

-

Linker Length & Distal Groups:

-

Extending the linker between the piperidine and the distal aromatic system (e.g., from methylene to ethylene) can drastically shift selectivity profiles.

-

Donepezil-like Indanone: The indanone moiety confers dual AChE/σ1R activity. Replacing it with simple phenylalkyl chains often strips AChE activity while retaining or enhancing σ binding.

-

Experimental Protocols: Radioligand Binding Assays

To validate the affinity of novel NBP derivatives, radioligand binding remains the gold standard.

Assay Logic & Causality

-

Why use Guinea Pig Brain for σ1R? It is historically the richest tissue source for σ1R, minimizing the need for transfected cell lines in initial screens.

-

Why Masking Agents? σ2R ligands often cross-react with σ1R. When assaying for σ2R using non-selective radioligands like [³H]DTG, you must saturate σ1R sites with a selective blocker (e.g., (+)-pentazocine) to ensure the signal comes solely from σ2R.[1]

Workflow Visualization

Figure 2: Step-by-step workflow for differential radioligand binding assays for Sigma-1 and Sigma-2 receptors.

Detailed Protocol: Sigma-1 Receptor Binding

-

Radioligand: -pentazocine (2-3 nM).

-

Non-specific Binding Definition: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).

-

Buffer: 50 mM Tris-HCl, pH 8.0 or 7.4.

-

Incubation: 120 minutes at 37°C (equilibrium is slower for high-affinity hydrophobic ligands).

-

Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

Detailed Protocol: Sigma-2 Receptor Binding

-

Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) (~3 nM).

-

Masking Agent (CRITICAL): (+)-Pentazocine (1 µM) or Dextravallorphan to block σ1R sites.

-

Non-specific Binding Definition: Haloperidol (10 µM) or DTG (10 µM).

-

Incubation: 60-90 minutes at room temperature (25°C) or 37°C.

Quantitative Data & Analysis

When analyzing NBP derivatives, the

Where:

- is the concentration of radioligand used.

- is the dissociation constant of the radioligand (determined via Saturation Binding).

Comparative Binding Data

The table below illustrates the affinity profiles of Donepezil and representative N-benzylpiperidine analogs. Note the high affinity of Donepezil for σ1R.[2]

| Compound | Structure / Class | σ1R | σ2R | Selectivity (σ2/σ1) | Ref |

| (+)-Pentazocine | Benzomorphan (Standard) | ~3.0 | >1000 | >300 | [1] |

| Haloperidol | Butyrophenone (Non-selective) | ~2.5 | ~50 | 20 | [2] |

| Donepezil | N-benzylpiperidine | 14.6 | >1000 | High σ1 | [3] |

| Compound 15 | Benzylpiperazine derivative | 1.6 | 1417 | 886 | [4] |

| DTG | Guanidine (σ2 Standard) | 35.5 | 39.9 | ~1.1 (Equipotent) | [5] |

Table 1: Comparative binding affinities.[3][4] Note that Donepezil acts as a potent σ1R ligand, a property often overlooked in its AChE characterization.

Therapeutic Implications

Neuroprotection (σ1R Agonism)

NBP derivatives that act as σ1R agonists promote neuroprotection. Upon binding, σ1R dissociates from BiP (Binding immunoglobulin protein) at the ER, chaperoning IP3 receptors to ensure proper Ca²⁺ signaling into the mitochondria. This boosts ATP production and prevents apoptosis in neurodegenerative models (Alzheimer's, Parkinson's).

Oncology (σ2R/TMEM97 Modulation)

σ2R is highly expressed in proliferating tumor cells. NBP derivatives optimized for σ2R selectivity (often by modifying the "tail" to be more hydrophobic or introducing specific halogens) can serve as:

-

Cytotoxic agents: Inducing cell death via lysosomal destabilization.

-

Delivery vectors: Conjugating cytotoxic drugs to the NBP scaffold to target tumors.

References

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. ACS Chem. Neurosci.[5] (2021).[3][5] Link

-

Sigma-1 Human Binding Agonist Radioligand Assay. Eurofins Discovery.Link

-

Interaction with sigma(1) protein, but not NMDA receptor, is involved in the pharmacological activity of donepezil. Eur. J. Pharmacol. (2006).[6][7][8] Link

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG. Pharmaceuticals. (2022).[1] Link

-

Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues. J. Med. Chem. (2001). Link

Sources

- 1. med.upenn.edu [med.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 4. iris.unict.it [iris.unict.it]

- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial Properties of N-Substituted Piperidine-4-Sulfonamides: A Technical Guide to Scaffold Optimization and Mechanism of Action

Executive Summary

As antimicrobial resistance (AMR) increasingly compromises the efficacy of traditional antibiotics, the rational design of novel pharmacophores is paramount. Historically, sulfonamides have served as foundational bacteriostatic agents. However, integrating a piperidine ring—specifically at the 4-position—and introducing targeted N-substitutions has transformed this classic class into a potent, broad-spectrum, and often bactericidal weapon.

As an Application Scientist overseeing drug development workflows, I have observed that the N-substituted piperidine-4-sulfonamide scaffold offers a highly tunable chemical space. This guide explores the structural rationale, dual-action mechanisms, and self-validating experimental protocols required to synthesize and evaluate these advanced antimicrobial entities.

Structural Rationale & Medicinal Chemistry

The transition from simple arylsulfonamides to N-substituted piperidine-4-sulfonamides is driven by specific physicochemical advantages:

-

Enhanced 3D Dimensionality (sp³ Character): Unlike flat phenyl rings, the piperidine heterocycle introduces significant sp³ carbon character. This three-dimensionality improves aqueous solubility and reduces off-target protein binding, a critical factor for clinical safety[1].

-

Tunable Basicity: The secondary or tertiary nitrogen within the piperidine ring acts as a basic center. At physiological pH, it can become protonated, facilitating electrostatic interactions with negatively charged bacterial cell walls[1].

-

Lipophilic N-Substitution: Modifying the piperidine or sulfonamide nitrogen with bulky, lipophilic groups (e.g., benzhydryl, alkyl chains, or thiazolyl moieties) allows researchers to precisely calibrate the partition coefficient (LogP). This is essential for penetrating the complex double-membrane envelopes of Gram-negative bacteria and the lipid-rich membranes of fungi[2].

Mechanisms of Antimicrobial Action

Traditional sulfonamides are purely bacteriostatic; they act as competitive inhibitors of p-aminobenzoic acid (PABA) in the dihydropteroate synthase (DHPS) pathway. However, modern N-substituted piperidine-4-sulfonamides exhibit a highly effective dual-action mechanism [1].

-

Enzymatic Inhibition (DHPS): The core sulfonamide moiety retains its classical ability to bind the DHPS active site, arresting folate biosynthesis and starving the pathogen of essential nucleotides[1].

-

Membrane Disruption (Bactericidal): The synergistic combination of the basic piperidine core and lipophilic N-substituents physically intercalates into the bacterial phospholipid bilayer. This irreversible interaction damages membrane integrity, leading to the leakage of intracellular contents and rapid cell death[1].

-

Advanced Target Engagement: Beyond bacteria, specific derivatives have demonstrated remarkable versatility. For example, thiazolyl-piperidine-4-sulfonamides exhibit fast-killing antiplasmodial properties against Plasmodium falciparum[3], while adenosine-linked derivatives act as potent inhibitors of viral methyltransferases (e.g., nsp14)[4].

Caption: Dual-action antimicrobial mechanism of piperidine-4-sulfonamides.

Quantitative Activity Profiles

To contextualize the efficacy of this scaffold, the following table summarizes the quantitative activity of various N-substituted piperidine-4-sulfonamide derivatives against diverse pathogens.

| Pathogen / Target | Compound Class / Derivative | Activity Metric | Reference |

| Xanthomonas oryzae (Gram-negative) | N-alkyl piperidine sulfonamide (Molecule C4) | EC₅₀ = 2.02 µg/mL | [1] |

| Xanthomonas axonopodis (Gram-negative) | 1-benzhydryl-sulfonyl-piperidine derivative | High Zone of Inhibition | [2] |

| Plasmodium falciparum (Parasite) | Thiazolyl-piperidine-4-sulfonamide | EC₅₀ < 5 µM (Fast-killing) | [3] |

| SARS-CoV-2 nsp14 (Viral Enzyme) | 5′-amino-5′-deoxyadenosine sulfonamide | Nanomolar Binding Affinity | [4] |

Experimental Protocols: Synthesis and Validation

In drug development, a protocol must be a self-validating system. Every synthetic step and biological assay must include internal controls to prove causality.

Protocol A: General Synthesis Workflow

-

Protection & Sulfonation: Begin with piperidine-4-sulfonic acid. Protect the secondary amine using Boc-anhydride to prevent unwanted polymerization. Convert the sulfonic acid to a sulfonyl chloride using thionyl chloride (SOCl₂) at 0°C.

-

Causality: Maintaining a low temperature (0°C) minimizes the exothermic degradation of the piperidine ring and prevents side reactions.

-

-

Amidation: React the sulfonyl chloride with the desired amine in the presence of N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM).

-

Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl byproduct, driving the reaction forward without competing with the primary amine as a nucleophile.

-

-

Deprotection & N-Substitution: Remove the Boc group using Trifluoroacetic acid (TFA). The exposed piperidine nitrogen is then subjected to reductive amination or alkylation with the target N-substituent (e.g., benzhydryl chloride)[2].

-

Purification: Purify via reverse-phase HPLC. Validate the molecular structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure >95% purity prior to biological testing[2].

Protocol B: Membrane Integrity Assay (Self-Validating)

To conclusively prove the dual-mechanism (specifically membrane disruption), standard Minimum Inhibitory Concentration (MIC) assays must be paired with fluorescent membrane integrity validation[1].

-

Preparation: Grow bacterial cultures (e.g., X. oryzae) to the logarithmic growth phase (OD₆₀₀ = 0.6).

-

Causality: Log-phase cells possess actively synthesizing, robust membranes, providing the most accurate baseline for assessing structural disruption.

-

-

Treatment: Incubate the cells with the synthesized compound at 1x and 2x MIC concentrations for 2 to 4 hours.

-

Fluorescent Probing: Stain the cells with a dual-dye system: SYTO 9 and Propidium Iodide (PI).

-

Causality: This is a self-validating internal control. SYTO 9 permeates all cells (fluorescing green), proving the cells are present. PI is membrane-impermeable and only enters cells with physically damaged membranes (fluorescing red).

-

-

Quantification: Analyze the samples via flow cytometry. A high ratio of red-to-green fluorescence confirms that the bactericidal activity is fundamentally driven by membrane rupture[1].

Caption: Self-validating experimental workflow for compound synthesis and evaluation.

Conclusion

N-substituted piperidine-4-sulfonamides represent a highly adaptable and potent scaffold in modern medicinal chemistry. By rationally designing the N-substituent, researchers can fine-tune lipophilicity to achieve a dual-action mechanism—concurrently inhibiting vital enzymatic pathways (like DHPS) and physically rupturing pathogen cell membranes. This multi-targeted approach drastically reduces the likelihood of resistance development, positioning these derivatives as highly promising leads for next-generation antimicrobial, antimalarial, and antiviral therapeutics.

References

- Source: PubMed Central (PMC), National Institutes of Health (NIH)

- Title: Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)

- Title: Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites Source: Journal of Medicinal Chemistry, ACS Publications URL

- Source: PubMed Central (PMC), National Institutes of Health (NIH)

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of N-Benzylpiperidine-4-Sulfonamide: A Comprehensive Technical Guide

Executive Summary

The N-benzylpiperidine-4-sulfonamide scaffold is a highly versatile pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics—such as acetylcholinesterase inhibitors for Alzheimer's disease—and metabolic modulators[1][2]. However, the presence of the N-benzylpiperidine moiety introduces significant metabolic liabilities, primarily driven by cytochrome P450 (CYP450) mediated phase I oxidations. Rapid hepatic clearance can severely limit the in vivo bioavailability of these compounds.

This whitepaper provides an authoritative guide on evaluating the in vitro metabolic stability of N-benzylpiperidine-4-sulfonamide. It details the structural basis for its biotransformation, the mechanistic rationale behind assay design, and a self-validating experimental protocol using human liver microsomes (HLMs).

Structural Analysis & Predicted Metabolic Liabilities

Understanding the metabolic fate of a compound requires a deep analysis of its structural alerts. For N-benzylpiperidine-4-sulfonamide, the biotransformation landscape is dominated by three primary pathways:

-

N-Debenzylation (Major Pathway): The methylene carbon of the benzyl group is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species of CYP3A4 and CYP2D6. This leads to carbinolamine formation, which spontaneously collapses into piperidine-4-sulfonamide and benzaldehyde[1].

-

Piperidine Ring Oxidation: The alpha-carbons adjacent to the piperidine nitrogen can undergo hydroxylation, eventually leading to lactam formation or ring opening[3].

-

Aromatic Hydroxylation: The phenyl ring of the benzyl group can undergo para-hydroxylation, predominantly mediated by CYP2D6[3].

-

Sulfonamide Stability: Unlike the basic amine and the benzyl group, the primary sulfonamide is generally resistant to oxidative cleavage, serving as a metabolically stable anchor in the molecule.

Causality in Assay Selection: Because the dominant clearance mechanisms are CYP-mediated Phase I oxidations, Human Liver Microsomes (HLMs) supplemented with Nicotinamide Adenine Dinucleotide Phosphate (NADPH) serve as the most appropriate and cost-effective in vitro model[4][5]. HLMs contain the full complement of membrane-bound CYPs and Flavin-containing monooxygenases (FMOs) necessary to replicate these reactions[6].

Figure 1: Primary Phase I metabolic pathways of N-benzylpiperidine-4-sulfonamide.

In Vitro Metabolic Stability Assay Design (Self-Validating System)

A robust metabolic stability assay cannot merely measure compound disappearance; it must inherently validate the enzymatic activity of the system and rule out artifactual degradation[4].

Self-Validation Architecture:

-

Positive Controls: To ensure the HLMs are enzymatically active, high-clearance reference compounds (e.g., Verapamil or Midazolam for CYP3A4, Dextromethorphan for CYP2D6) are run in parallel[7][8].

-

Negative Control (Minus-NADPH): The test compound is incubated with HLMs but without the NADPH regenerating system. If the compound degrades in this arm, it indicates chemical instability in the buffer or non-CYP mediated degradation (e.g., esterases, though unlikely for a sulfonamide)[4].

-

Internal Standard (IS): A structurally similar, stable isotope-labeled compound (or a generic IS like Tolbutamide) is added during the quench phase to correct for matrix effects and variations in LC-MS/MS injection volumes[9].

Step-by-Step Experimental Protocol: HLM Incubation

Reagents & Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein concentration)[10].

-

100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM

. -

NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P dehydrogenase).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Internal Standard[7].

Methodology:

-

Master Mix Preparation: Dilute HLMs in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the assay. Rationale: 0.5 mg/mL ensures linear enzyme kinetics while preventing excessive non-specific protein binding which can mask the true intrinsic clearance[4].

-

Substrate Addition: Spike N-benzylpiperidine-4-sulfonamide (from a 10 mM DMSO stock) into the master mix to a final concentration of 1 µM. Ensure final DMSO concentration is <0.1% (v/v) to prevent CYP enzyme inhibition[9].

-

Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: Equilibrates the system to physiological temperature before initiating the reaction.

-

Reaction Initiation: Add the NADPH regenerating system to start the reaction. For the minus-NADPH control, add an equivalent volume of plain buffer[4].

-

Aliquot Sampling: At defined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a 96-well plate containing 150 µL of the ice-cold Quench Solution[10].

-

Quenching & Extraction: The 3:1 ratio of cold ACN to aqueous sample instantly denatures the microsomal proteins, halting all enzymatic activity. Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins[9].

-

LC-MS/MS Analysis: Transfer the supernatant to a clean plate for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis in Multiple Reaction Monitoring (MRM) mode[11].

Figure 2: Sequential workflow for the HLM metabolic stability assay.

Data Processing & Pharmacokinetic Parameterization

The raw LC-MS/MS peak area ratios (Analyte/IS) are converted to "Percent Remaining" by normalizing to the 0-minute time point. The natural log (ln) of the percent remaining is plotted against time.

Calculations:

-

Elimination Rate Constant (

): The negative slope of the linear regression of the ln(% remaining) vs. time plot. -

In Vitro Half-Life (

): Calculated as -

Intrinsic Clearance (

):

Table 1: Representative In Vitro Metabolic Stability Data in HLMs

| Compound | Minus-NADPH Stability | Primary Liability | ||

| N-benzylpiperidine-4-sulfonamide | 12.4 | 111.8 | >98% remaining | N-debenzylation |

| Verapamil (Positive Control) | 18.5 | 74.9 | >98% remaining | N-dealkylation |

| Optimized Analog (e.g., | 85.2 | 16.3 | >98% remaining | Steric hindrance at cleavage site |

Note: Data represents typical clearance values for unsubstituted N-benzylpiperidines, which generally exhibit high intrinsic clearance (

Structural Optimization Strategies

If N-benzylpiperidine-4-sulfonamide exhibits unacceptably high clearance (short

-

Steric Shielding: Introducing a methyl group at the benzylic carbon (

-methylbenzyl) creates steric hindrance, restricting CYP access to the abstractable protons. -

Electronic Deactivation: Substituting the phenyl ring with electron-withdrawing groups (e.g., fluorine or cyano at the para-position) reduces the electron density of the aromatic system, slowing down CYP2D6-mediated aromatic hydroxylation[1].

-

Bioisosteric Replacement: Replacing the flexible benzyl group with a more rigid, metabolically stable heterocycle (e.g., a pyridyl or oxadiazole derivative) can drastically improve the

while maintaining the required spatial geometry for target binding[1][2].

Conclusion

The N-benzylpiperidine-4-sulfonamide motif presents a classic medicinal chemistry challenge: balancing potent target engagement against rapid phase I metabolic clearance. By rigorously applying the HLM metabolic stability assay outlined in this guide—anchored by strict self-validating controls and precise LC-MS/MS quantification—researchers can accurately map the intrinsic clearance of this scaffold. These empirical data directly inform structure-metabolism relationship (SMR) campaigns, guiding the rational design of next-generation analogs with optimized pharmacokinetic profiles.

References

-

Title: Hepatic Microsomal Stability (human, rat, or mouse) Source: Bienta URL: [Link]

-

Title: In vitro drug metabolism: for the selection of your lead compounds: Microsomal Stability Assay Source: MTT Lab URL: [Link]

-

Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

-

Title: Development of Diaminoquinazoline Histone Lysine Methyltransferase Inhibitors as Potent Blood-stage Anti-Malarial Compounds Source: NIH PMC URL: [Link]

-

Title: Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease Source: ACS Chemical Neuroscience URL: [Link]

-

Title: New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment Source: MDPI URL: [Link]

-

Title: Metabolic stability and its role in the discovery of new chemical entities Source: SRCE URL: [Link]

-

Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines Source: NIH PMC URL: [Link]

-

Title: Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound Source: Frontiers URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer’s Disease Treatment [mdpi.com]

- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mttlab.eu [mttlab.eu]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]

- 8. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. nuvisan.com [nuvisan.com]

- 12. Development of Diaminoquinazoline Histone Lysine Methyltransferase Inhibitors as Potent Blood-stage Anti-Malarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Multi-Target Directed Ligands: A Mechanistic Comparison of N-Benzylpiperidine-4-Sulfonamide and Benzenesulfonamide Pharmacophores

Executive Summary

The transition from single-target therapeutics to Multi-Target Directed Ligands (MTDLs) has fundamentally reshaped drug discovery, particularly in neurodegeneration and oncology[1]. At the core of this paradigm shift is the strategic hybridization of privileged scaffolds. The benzenesulfonamide pharmacophore is the quintessential motif for targeting Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2)[2]. Conversely, the N-benzylpiperidine moiety is the hallmark of potent acetylcholinesterase (AChE) inhibitors, such as donepezil[3].

By merging these structures into an N-benzylpiperidine-4-sulfonamide hybrid, medicinal chemists can engineer molecules that navigate the narrow active-site gorges of cholinesterases while maintaining the unique bond angles required for secondary target engagement. This whitepaper provides an in-depth mechanistic analysis, quantitative structure-activity relationship (QSAR) data, and self-validating experimental protocols for evaluating these distinct but complementary pharmacophores.

Mechanistic Profiling & Target Specificity

The Benzenesulfonamide Axis: Carbonic Anhydrase Coordination

Benzenesulfonamides are classical inhibitors of the human CA metalloenzyme family. The causality of their high affinity lies in their thermodynamic interaction with the active site's zinc ion (Zn²⁺).

-

Coordination Chemistry: The sulfonamide group undergoes deprotonation in the physiological environment. The resulting negatively charged nitrogen coordinates directly with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule[4].

-

Secondary Stabilization: One of the sulfonamide oxygen atoms accepts a critical hydrogen bond from the backbone NH group of Thr199, anchoring the phenyl ring into the hydrophobic half of the active site cleft[4].

-

Isozyme Selectivity (CA I vs. CA II): Despite high structural homology, benzenesulfonamides invariably show higher affinity for CA II over CA I. This is driven by charge discrimination and active site desolvation thermodynamics; CA I is enthalpically less favorable and entropically more favorable, making bulky or positively charged para-substituents poorly tolerated compared to CA II[4].

The N-Benzylpiperidine-4-Sulfonamide Axis: Cholinesterase Navigation

The hybridization of a sulfonamide onto the 4-position of an N-benzylpiperidine ring shifts the primary target profile toward cholinesterases (AChE and BChE), which are critical targets in Alzheimer's disease (AD)[5].

-

Dual-Site Binding: The N-benzylpiperidine moiety acts as an anchor, penetrating deep into the 20 Å gorge of AChE to interact with the Catalytic Anionic Site (CAS) via robust

stacking with Trp86[3][5]. -

The Role of the Sulfonamide Linker: Replacing standard amide or ester linkers with a sulfonamide group at the piperidine's 4-position fundamentally alters the molecule's dihedral bond angles. This geometric shift allows the molecule to simultaneously reach the Peripheral Anionic Site (PAS) at the gorge entrance[3].

-

BChE Selectivity: Crucially, the inclusion of the sulfonamide moiety is vital for maintaining and enhancing Butyrylcholinesterase (BChE) inhibitory activity. While standard amides lose BChE affinity, sulfonamide hybrids retain submicromolar potency, which is highly advantageous since BChE levels increase in progressed AD[5].

Caption: Pharmacophore binding topologies for Benzenesulfonamide (CA targeting) vs. N-benzylpiperidine-4-sulfonamide (ChE targeting).

Quantitative Structure-Activity Relationship (QSAR)

The table below synthesizes the binding affinities of representative compounds from both pharmacophore classes, highlighting the divergence in target specificity. Minor structural changes (e.g., halogenation or linker modification) drastically alter the

| Pharmacophore Class | Representative Modification | Primary Target | Binding Affinity ( | Secondary Target | Reference |

| Benzenesulfonamide | 4-substituted diazo-derivative | CA I | CA IX ( | [6] | |

| Benzenesulfonamide | 2-chloro substitution (Thiazides) | CA II | Ion Transporters | [7] | |

| N-benzylpiperidine | Classic Donepezil scaffold | AChE | BChE (Weak) | [3] | |

| N-benzylpiperidine-4-sulfonamide | 1,3-dimethylbenzimidazolinone hybrid | AChE | BChE ( | [5] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these pharmacophores requires orthogonal assays. Below are the optimized, self-validating protocols for determining target engagement.

Protocol 1: Fluorescent Thermal Shift Assay (FTSA) for CA Affinity

Causality: FTSA directly measures the thermodynamic stabilization of the CA enzyme upon benzenesulfonamide binding, bypassing the rapid and difficult-to-measure kinetics of CO₂ hydration[6].

-

Reagent Preparation: Dilute recombinant human CA (I or II) to a final concentration of 1.0 μM in 50 mM HEPES buffer (pH 7.5). Add SYPRO Orange dye (5x final concentration). Why SYPRO Orange? It is environmentally sensitive; as the protein denatures and exposes hydrophobic patches, the dye binds and its quantum yield increases exponentially.

-

Ligand Complexation: Dispense 10 μL of the protein-dye mix into a 384-well PCR plate. Add 10 μL of benzenesulfonamide derivatives (ranging from 1 nM to 100 μM).

-

Thermal Ramping: Subject the plate to a thermal gradient from 25 °C to 95 °C at a rate of 1 °C/min using a RT-PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

-

Validation Checkpoint: Calculate the melting temperature (

) using the first derivative of the melt curve. Self-Validation: The DMSO control well must yield a

Protocol 2: Kinetic Ellman’s Assay for ChE Inhibition

Causality: N-benzylpiperidine-4-sulfonamides are bulky and exhibit slow-binding kinetics due to the displacement of highly ordered water molecules within the AChE gorge. Pre-incubation is strictly required to reach thermodynamic equilibrium before introducing the substrate[5].

-

Enzyme Pre-Incubation: In a 96-well microplate, combine 140 μL of 0.1 M sodium phosphate buffer (pH 8.0), 20 μL of AChE or BChE (0.2 U/mL), and 20 μL of the N-benzylpiperidine-4-sulfonamide inhibitor. Incubate at 25 °C for exactly 15 minutes.

-

Chromogen Addition: Add 10 μL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Reaction Initiation: Add 10 μL of 0.075 M acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to initiate the reaction.

-

Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

-

Validation Checkpoint: Self-Validation: The uninhibited control (vehicle only) must yield a strictly linear absorbance increase (

). Non-linearity indicates enzyme degradation or substrate depletion, invalidating the plate.

Caption: Orthogonal, self-validating experimental workflow for screening hybrid sulfonamide pharmacophores.

Conclusion & Future Perspectives

The rational design of MTDLs requires a deep understanding of pharmacophore spatial geometry and electronic distribution. While the benzenesulfonamide moiety is a highly efficient, rigid anchor for metalloenzymes like CA[4], its integration into the flexible N-benzylpiperidine scaffold creates a versatile hybrid. The resulting N-benzylpiperidine-4-sulfonamides exhibit unique bond angles that allow simultaneous engagement of the CAS and PAS of cholinesterases, while uniquely preserving BChE affinity[5]. Future drug development for complex pathologies like Alzheimer's disease will increasingly rely on these finely tuned, multi-target architectures to achieve pleiotropic clinical efficacy[1].

References

-

An Insight into Synthetic and Docking Approaches of Benzenesulfonamide Scaffold Revealing COX-2 Inhibitors Bentham Science URL:[2]

-

Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II PubMed Central (PMC) / NIH URL:[4]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures MDPI URL:[6]

-

Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases PLOS One URL:[7]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease PubMed Central (PMC) / NIH URL:[5]

-

Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity MDPI URL:[1]

-

Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases MDPI URL:[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]

Literature review on 4-substituted piperidine sulfonamide synthesis

Title: Technical Guide: Synthesis and Functionalization of 4-Substituted Piperidine Sulfonamides

Executive Summary The 4-substituted piperidine sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, serving as a core structural motif in GPCR ligands (e.g., opioid receptors), enzyme inhibitors (e.g., MMP, carbonic anhydrase), and ion channel modulators. Its value lies in the vectorality of the 4-position, which allows for precise projection of functional groups into deep binding pockets, while the sulfonamide moiety provides both metabolic stability and critical hydrogen-bonding interactions.

This guide moves beyond basic textbook synthesis to address the practical challenges of regioselectivity, late-stage functionalization, and scalable process design.

Part 1: Strategic Retrosynthesis

To access this scaffold efficiently, researchers must choose between three distinct strategic disconnections based on the availability of starting materials and the complexity of the C4-substituent.

1. The "Decorate-the-Core" Approach (Route A)

-

Strategy: N-Sulfonylation of a pre-existing 4-substituted piperidine.

-

Best For: Commercially available cores (e.g., 4-amino, 4-hydroxy, 4-phenyl piperidines) or simple derivatives.

-

Key Challenge: Chemoselectivity when other nucleophiles are present (e.g., primary amines at C4).

2. The "Build-the-Core" Approach (Route B)

-

Strategy: Construction of the piperidine ring or reduction of a functionalized pyridine precursor.

-

Best For: Complex C4-substituents that are difficult to install via substitution, or when specific stereochemistry is required.

-

Key Protocol: C4-selective functionalization of pyridine followed by heterogeneous hydrogenation.

3. The "Late-Stage" Functionalization (Route C)

-

Strategy: Direct modification of the C4 position on an already sulfonated piperidine.[1]

-

Best For: SAR exploration where the sulfonamide tail is fixed, and the C4 "warhead" is being varied (e.g., divergent cross-coupling).

Part 2: Route A – Direct N-Sulfonylation (Standard Protocol)

This is the most common entry point. While seemingly trivial, yield and purity often suffer from poor base selection or moisture sensitivity of sulfonyl chlorides.

Protocol 1: Chemoselective Sulfonylation of 4-Functionalized Piperidines

Target: Synthesis of N-(piperidin-4-yl)sulfonamides without protecting group manipulation.

Reagents & Conditions:

-

Substrate: 4-substituted piperidine (HCl salt or free base).

-

Sulfonylating Agent: Aryl/Alkyl sulfonyl chloride (1.1 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) or Pyridine (solvent/base). -

Solvent: Anhydrous DCM (0.1 M) or DMF (for polar substrates).

-

Catalyst: DMAP (0.1 equiv) – Only if reaction is sluggish; avoid with highly reactive chlorides to prevent sulfonamide hydrolysis.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Suspend the piperidine salt in anhydrous DCM. Add DIPEA dropwise at 0 °C. Stir for 10 min until the solution clears.

-

Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. Critical: Rapid addition causes localized exotherms and bis-sulfonylation side products.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via LCMS (TLC is often insufficient for distinguishing mono/bis-sulfonamides).

-

Workup: Quench with sat.

. Extract with DCM ( -

Purification: Recrystallization from EtOH/Heptane is preferred over column chromatography for sulfonamides due to streaking on silica.

Scientist’s Insight:

-

Regioselectivity: If the C4 substituent is a primary amine (e.g., 4-aminopiperidine), you must use a protecting group (Boc) on the primary amine, or exploit the

difference (piperidine NH -

Troubleshooting: If the sulfonyl chloride is unstable (e.g., pyridyl sulfonyl chlorides), generate it in situ from the sulfonic acid using oxalyl chloride/DMF, then add the amine immediately.

Part 3: Route B – The Pyridine Reduction Strategy (Advanced)

For accessing difficult 4-substituted analogs (e.g., 4-sulfonyl piperidines), it is often more efficient to functionalize a pyridine at C4 and then reduce it.

Protocol 2: C4-Selective Sulfonylation of Pyridine

Target: 4-(Arylsulfonyl)pyridine precursor.

Mechanism: This protocol utilizes a transient activation of pyridine with triflic anhydride (

Step-by-Step Methodology:

-

Activation: Dissolve pyridine (1.0 equiv) in anhydrous

under argon. Cool to 0 °C. -

Reagent Addition: Add

(1.1 equiv) dropwise. A white precipitate (pyridinium triflate) will form. -

Nucleophilic Attack: Add sodium arylsulfinate (1.2 equiv) followed immediately by

-methylpiperidine (1.2 equiv). -

Rearomatization: Heat the mixture to 60 °C for 2 hours. The

-methylpiperidine acts as a specific base to drive elimination/rearomatization selectively at C4. -

Reduction (to Piperidine): Isolate the 4-sulfonylpyridine. Dissolve in MeOH/HCl. Hydrogenate using

(Adam’s catalyst) or

Part 4: Route C – Late-Stage C4 Functionalization

When the sulfonamide "tail" is optimized, but the "head" (C4) needs variation, cross-coupling is the method of choice.

Protocol 3: Negishi Coupling on N-Sulfonyl-4-bromopiperidine

Target: Installation of alkyl/aryl groups at C4.[4][5][6]

Reagents:

-

Substrate: 1-(Arylsulfonyl)-4-bromopiperidine.

-

Reagent: Organozinc halide (R-ZnX).

-

Catalyst:

or -

Conditions: THF, 60 °C, 12 h.

Scientist’s Insight:

-

Why Negishi? Suzuki coupling at

centers (like C4 of piperidine) is notoriously difficult due to slow transmetallation and -

Stabilization: The sulfonamide group at N1 is electron-withdrawing, which actually stabilizes the piperidine ring against oxidative degradation during the coupling, unlike N-alkyl piperidines.

Part 5: Visualization of Workflows

Workflow 1: Standard N-Sulfonylation Route

Caption: Step-by-step workflow for the chemoselective N-sulfonylation of piperidine salts.

Workflow 2: Advanced C4-Selective Pyridine Route

Caption: Advanced "Build-the-Core" strategy utilizing C4-selective pyridine functionalization.

Part 6: Comparative Data & Optimization

Table 1: Base Selection Guide for Sulfonylation

| Base | Solvent Compatibility | Application Notes | |

| DIPEA (Hünig's Base) | 10.75 | DCM, DMF, THF | Standard Choice. Non-nucleophilic, soluble in organics. Prevents amide hydrolysis. |

| Triethylamine (TEA) | 10.75 | DCM, THF | Cheaper alternative. Can sometimes act as a nucleophile with highly reactive electrophiles. |

| Pyridine | 5.2 | Pyridine (Neat) | Difficult Substrates. Acts as both solvent and catalyst. Good for sluggish reactions but hard to remove. |

| 10.3 | Schotten-Baumann. Best for water-soluble piperidines or large scale to avoid organic base salts. |

Table 2: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Bis-sulfonylation | Excess sulfonyl chloride or high localized concentration. | Add sulfonyl chloride slowly as a dilute solution. Reduce equivalents to 1.05. |

| Low Yield (Hydrolysis) | Wet solvents or old sulfonyl chloride. | Distill sulfonyl chloride or wash with hexanes. Use freshly distilled DCM. |

| Regioselectivity Failure | Competitive nucleophile (e.g., -OH, -NH2) at C4. | Use Boc-protection for -NH2. For -OH, keep temp < 0°C and use stoichiometric base. |

References

-

Design and Synthesis of Sulfonamide Derivatives of Piperidine. European Journal of Medicinal Chemistry. [Link]

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link][6]

-

Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. ChemRxiv. [Link]

-

Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters. [Link]

-

Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]

Sources

- 1. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

Methodological & Application

Application Note: Reagents for Sulfonylation and Sulfamoylation of N-Benzylpiperidine

This Application Note is designed to guide researchers through the specific reagents and protocols for the sulfonylation and sulfamoylation (often referred to in niche contexts as "sulfomylation") of

Given the chemical nature of

-

Direct

-C(sp -

N-Sulfamoylation: The classical introduction of a sulfamide moiety (

) often requiring a debenzylation step or occurring on a secondary amine precursor, widely used to generate bioactive sulfamides (e.g., cholinesterase inhibitors).

Executive Summary

The

This guide addresses the ambiguity of the term "sulfomylation" by covering two distinct methodologies:

-

Method A (Direct C–H Functionalization): A transition-metal-free protocol for installing sulfonyl groups directly onto the piperidine ring at the

-position. -

Method B (N-Sulfamoylation): The use of "sulfomylation reagents" (Burgess-type salts and CSI) to generate sulfamides, typically requiring a secondary amine precursor or acting on specific reactive sites.

Method A: Direct -C(sp )–H Sulfonylation

Target: Direct introduction of a sulfonyl group onto the

Core Reagents & Causality

| Reagent | Role | Mechanistic Insight |

| Sodium | Sulfonyl Source | Provides the sulfonyl radical ( |

| N-Iodosuccinimide (NIS) | Oxidant & Radical Initiator | Generates an N-centered radical cation or iminium species via N–I bond formation, activating the |

| THF (Tetrahydrofuran) | Solvent | Crucial for solubility and radical stability. Optimization studies show THF outperforms DCM or MeCN in yield for this specific transformation. |

Experimental Protocol (The Willis Protocol)

Based on the oxidative sulfonylation strategy described by Willis et al.

Step-by-Step Workflow:

-

Preparation: In a flame-dried reaction vial, dissolve

-benzylpiperidine (1.0 equiv, e.g., 0.5 mmol) in anhydrous THF (0.2 M concentration). -

Activation: Add N-Iodosuccinimide (NIS) (1.5 equiv) in one portion at room temperature. Stir for 30 minutes to allow the formation of the N-iodo intermediate.

-

Checkpoint: The solution may darken; this is normal.

-

-

Sulfonylation: Add Sodium

-tolylsulfinate (2.0 equiv). -

Reaction: Stir the mixture at 60 °C for 2–4 hours. Monitor by TLC or LC-MS for the appearance of the

-sulfonyl enamine or sulfone product. -

Work-up: Quench with saturated aqueous

(to remove excess iodine species) and extract with EtOAc ( -

Purification: Dry organic layers over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

Success Indicator: Appearance of a new spot on TLC with lower

than the starting amine. -

NMR Verification: Look for the diagnostic diagnostic

-proton signal or the presence of the tosyl aromatic protons (d, 2H; d, 2H) integrated with the benzyl group signals.

Mechanistic Visualization

The reaction proceeds via an initial iodination of the nitrogen, followed by a radical cascade that functionalizes the

Caption: Radical-mediated

Method B: N-Sulfamoylation ("Sulfomylation")

Target: Synthesis of Sulfamides (

Core Reagents

| Reagent | Common Name | Application Note |

| Chlorosulfonyl Isocyanate (CSI) | CSI | The "Gold Standard" precursor. Highly reactive. Reacts with alcohols/acids to form sulfamoylating agents.[1] |

| Formic Acid | - | Reacts with CSI to generate Sulfamoyl Chloride ( |

| Burgess-Type Salts | Zhu's Reagent | Zwitterionic salts (e.g., derived from CSI + |

Protocol: Generation and Use of Sulfamoyl Chloride

For the conversion of a secondary amine (derived from N-benzylpiperidine deprotection) to a sulfamide.

-

In Situ Generation:

-

Cool a solution of Chlorosulfonyl Isocyanate (CSI) (1.0 equiv) in anhydrous MeCN to 0 °C.

-

Dropwise add Formic Acid (1.0 equiv). Vigorous gas evolution (

, -

Stir at 0 °C for 1 hour to form Sulfamoyl Chloride (

).

-

-

Coupling:

-

Add the amine substrate (e.g., piperidine derivative) dissolved in MeCN/DMA.

-

Add a base (TEA or DIPEA, 2.0 equiv) to scavenge HCl.

-

Stir at room temperature for 2–6 hours.

-

-

Result: Formation of the Sulfamide (

).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (Method A) | Moisture in THF | The radical intermediate is sensitive. Ensure THF is distilled or from a fresh solvent system. |

| No Reaction (Method A) | Old NIS | NIS can degrade to |

| Violent Gas Evolution (Method B) | Fast addition of Formic Acid | The CSI + HCOOH reaction releases massive gas. Add HCOOH very slowly at 0 °C. |

| Polysulfonylation | Excess Reagent | In Method A, strict control of stoichiometry (2.0 equiv sulfinate) prevents over-functionalization. |

References

-

Willis, M. C., et al. (2018).

-C–H Sulfonylation of Cyclic Amines." Chemical Science. -

Zhu, J., et al. (2012).[1] "A Novel Sulfomylation Reagent for Alcohols."[1] Tetrahedron Letters. (Describes the "sulfomylation" terminology and Burgess-type reagents).

-

Wood, M. R., et al. (2002).[2] "A Novel One-Step Method for the Conversion of Primary Alcohols into Carbamate-Protected Amines."[1][2] Tetrahedron Letters.

-

BenchChem Technical Guides. "Reactivity of Sulfonyl Chlorides."

Sources

Application Note: Solvent Selection for N-Benzylation of Piperidine-4-sulfonamide

Abstract

The N-benzylation of piperidine-4-sulfonamide represents a classic challenge in medicinal chemistry: balancing substrate solubility with chemoselectivity. The target molecule contains two nucleophilic nitrogen centers—a secondary amine (piperidine) and a primary sulfonamide. While traditional protocols rely on dipolar aprotic solvents like DMF to resolve solubility issues, these often lead to purification bottlenecks and regulatory concerns. This guide provides a scientifically grounded framework for solvent selection, contrasting "Gold Standard" traditional methods with modern Green Chemistry alternatives (Cyrene™, 2-MeTHF), and offers a validated protocol for high-yield regioselective alkylation.

Scientific Background & Mechanistic Insight

The Substrate Challenge: Solubility vs. Selectivity

Piperidine-4-sulfonamide exists frequently as a zwitterionic species or a highly polar solid due to the internal acid-base interaction between the sulfonamide protons and the basic piperidine nitrogen.

-

Piperidine Nitrogen (

): Highly nucleophilic, secondary amine. The desired site of alkylation. -

Sulfonamide Nitrogen (

): Weakly acidic. In the presence of strong bases or highly polar solvents that strip cations (like DMF), the sulfonamide anion can compete as a nucleophile, leading to

Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Polar Aprotic (DMF, DMSO, NMP): These solvents solvate cations (

, -

Polar Protic (Ethanol, Methanol): These form hydrogen bonds with the nucleophile, encumbering it and significantly slowing the reaction rate, often requiring higher temperatures that degrade the sulfonamide.

-

Green Alternatives (Cyrene, 2-MeTHF): These offer a middle ground, providing sufficient polarity for solubility without the toxicity profile of DMF.

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the thermodynamic basis for selectivity.